molecular formula C8H5ClF2O B7999695 2-(2-Chloro-3,6-difluorophenyl)acetaldehyde

2-(2-Chloro-3,6-difluorophenyl)acetaldehyde

Cat. No.: B7999695
M. Wt: 190.57 g/mol
InChI Key: YMMVIHLNHQBDKK-UHFFFAOYSA-N
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Description

2-(2-Chloro-3,6-difluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H5ClF2O It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3,6-difluorophenyl)acetaldehyde typically involves the chlorination and fluorination of a suitable phenyl precursor, followed by the introduction of the aldehyde group. One common method includes the following steps:

    Chlorination and Fluorination: A phenyl compound is subjected to chlorination and fluorination reactions using reagents such as chlorine gas and fluorine gas or their derivatives under controlled conditions.

    Formylation: The resulting chlorofluorophenyl compound is then subjected to formylation using reagents like formyl chloride or formic acid in the presence of a catalyst to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,6-difluorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2-Chloro-3,6-difluorophenyl)acetic acid.

    Reduction: 2-(2-Chloro-3,6-difluorophenyl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-3,6-difluorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,6-difluorophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-3,6-difluorophenyl)acetamide
  • 2-Chloro-4,6-difluoroaniline

Comparison

2-(2-Chloro-3,6-difluorophenyl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to similar compounds like 2-(2-Chloro-3,6-difluorophenyl)acetamide (which has an amide group) and 2-Chloro-4,6-difluoroaniline (which has an amino group)

Properties

IUPAC Name

2-(2-chloro-3,6-difluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMVIHLNHQBDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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